Cibenzoline succinate is classified as a Class I antiarrhythmic agent. [] In the context of scientific research, it serves as a valuable tool for studying cardiac electrophysiology, particularly the mechanisms underlying arrhythmias. [] Cibenzoline succinate is utilized in experimental settings to induce and investigate the characteristics of specific types of arrhythmias, aiding in the development and evaluation of novel antiarrhythmic therapies.
Cibenzoline succinate primarily exerts its antiarrhythmic effects by blocking sodium channels in cardiac cells. [] This blockage primarily affects the rapid inward sodium current (INa) responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. [] By inhibiting INa, cibenzoline succinate reduces the rate of depolarization and slows down the conduction velocity of electrical impulses within the heart.
Furthermore, cibenzoline succinate exhibits use-dependent blockade, meaning its sodium channel blocking action is enhanced at faster heart rates. [] This characteristic makes it particularly effective in suppressing arrhythmias triggered or exacerbated by rapid heartbeats. Additionally, cibenzoline succinate has a minimal impact on action potential duration and does not significantly affect the effective refractory period, contributing to its antiarrhythmic profile. []
One study investigated the relationship between the surface free energy of pharmaceutical tablets containing cibenzoline succinate and the rate of liquid penetration into those tablets. [] They found a correlation between surface free energy (γsv) and penetration rates, identifying two threshold values: (γsv)s ‘start’ and (γsv)r ‘rapid’. [] These values respectively define the initiation of measurable penetration and the point at which rapid penetration occurs. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: